N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Benzamide Moiety: The benzamide part can be synthesized by reacting a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Tetraazole Ring: The tetraazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile.
Coupling Reactions: Finally, the indole and benzamide moieties are coupled together using appropriate coupling agents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole or benzamide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure but with chlorine instead of bromine.
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure but with chlorine instead of fluorine.
Uniqueness
The unique combination of bromine, fluorine, and a tetraazole ring in N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H14BrFN6O |
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Molecular Weight |
429.2 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14BrFN6O/c19-13-1-3-16-12(9-13)5-7-25(16)8-6-21-18(27)15-10-14(20)2-4-17(15)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27) |
InChI Key |
SXQSOGAONRAIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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